

Application Note: Chromatographic Separation of Salbutamol and N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitroso-Salbutamol*

Cat. No.: *B13451198*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol is a widely used short-acting β_2 -adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. As with any pharmaceutical compound, the presence of impurities is a critical quality attribute that must be carefully controlled to ensure patient safety. One such impurity of concern is **N-Nitroso-Salbutamol**, a nitrosamine derivative. Nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities worldwide.

This application note provides a detailed protocol for the chromatographic separation of Salbutamol and its N-nitroso impurity, **N-Nitroso-Salbutamol**, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for the accurate identification and quantification of **N-Nitroso-Salbutamol** in Salbutamol drug substances and finished products, ensuring compliance with regulatory requirements.

Materials and Methods

This section details the recommended materials and the experimental protocol for the separation of Salbutamol and **N-Nitroso-Salbutamol**.

Materials

- Analytes: Salbutamol and **N-Nitroso-Salbutamol** reference standards
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water
- Reagents: Formic acid (LC-MS grade)
- Columns: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.

Experimental Protocol

1. Standard Solution Preparation:

- Prepare individual stock solutions of Salbutamol and **N-Nitroso-Salbutamol** in methanol at a concentration of 1 mg/mL.
- From the stock solutions, prepare a mixed working standard solution containing both Salbutamol and **N-Nitroso-Salbutamol** at a concentration of 1 µg/mL in the mobile phase.
- Prepare a series of calibration standards by serially diluting the working standard solution to cover the desired concentration range for quantification.

2. Sample Preparation:

- For Drug Substance: Accurately weigh and dissolve a known amount of the Salbutamol drug substance in the mobile phase to achieve a final concentration within the calibration range of the instrument.
- For Drug Product (e.g., Tablets):
 - Grind a representative number of tablets to a fine powder.
 - Accurately weigh a portion of the powder equivalent to a single dose of Salbutamol.

- Extract the active ingredient and potential impurity with a suitable volume of the mobile phase using sonication or vortexing.
- Centrifuge the sample to pelletize excipients.
- Filter the supernatant through a 0.22 μm syringe filter before injection.

3. Chromatographic Conditions:

- Instrument: HPLC or UPLC system
- Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 μm)
- Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) is recommended. A typical gradient could be:
 - 0-2 min: 95% A, 5% B
 - 2-10 min: Linear gradient to 5% A, 95% B
 - 10-12 min: Hold at 5% A, 95% B
 - 12-12.1 min: Return to 95% A, 5% B
 - 12.1-15 min: Re-equilibration at 95% A, 5% B
- Flow Rate: 0.5 mL/min
- Column Temperature: 40 $^{\circ}\text{C}$
- Injection Volume: 10 μL

4. Mass Spectrometry Conditions:

- Instrument: Tandem Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:
 - Salbutamol: Precursor ion (m/z) 240.2 → Product ion (m/z) 148.1
 - **N-Nitroso-Salbutamol**: Precursor ion (m/z) 269.1 → Product ion (m/z) 211.1
- Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

Results and Discussion

The described LC-MS/MS method provides excellent selectivity and sensitivity for the separation and detection of Salbutamol and **N-Nitroso-Salbutamol**. Under the specified chromatographic conditions, a good separation between the two compounds is expected. Salbutamol, being more polar, is expected to elute earlier than the less polar **N-Nitroso-Salbutamol**.

The use of tandem mass spectrometry in MRM mode ensures high specificity, minimizing interference from the matrix and other impurities. This allows for accurate quantification of **N-Nitroso-Salbutamol** even at trace levels.

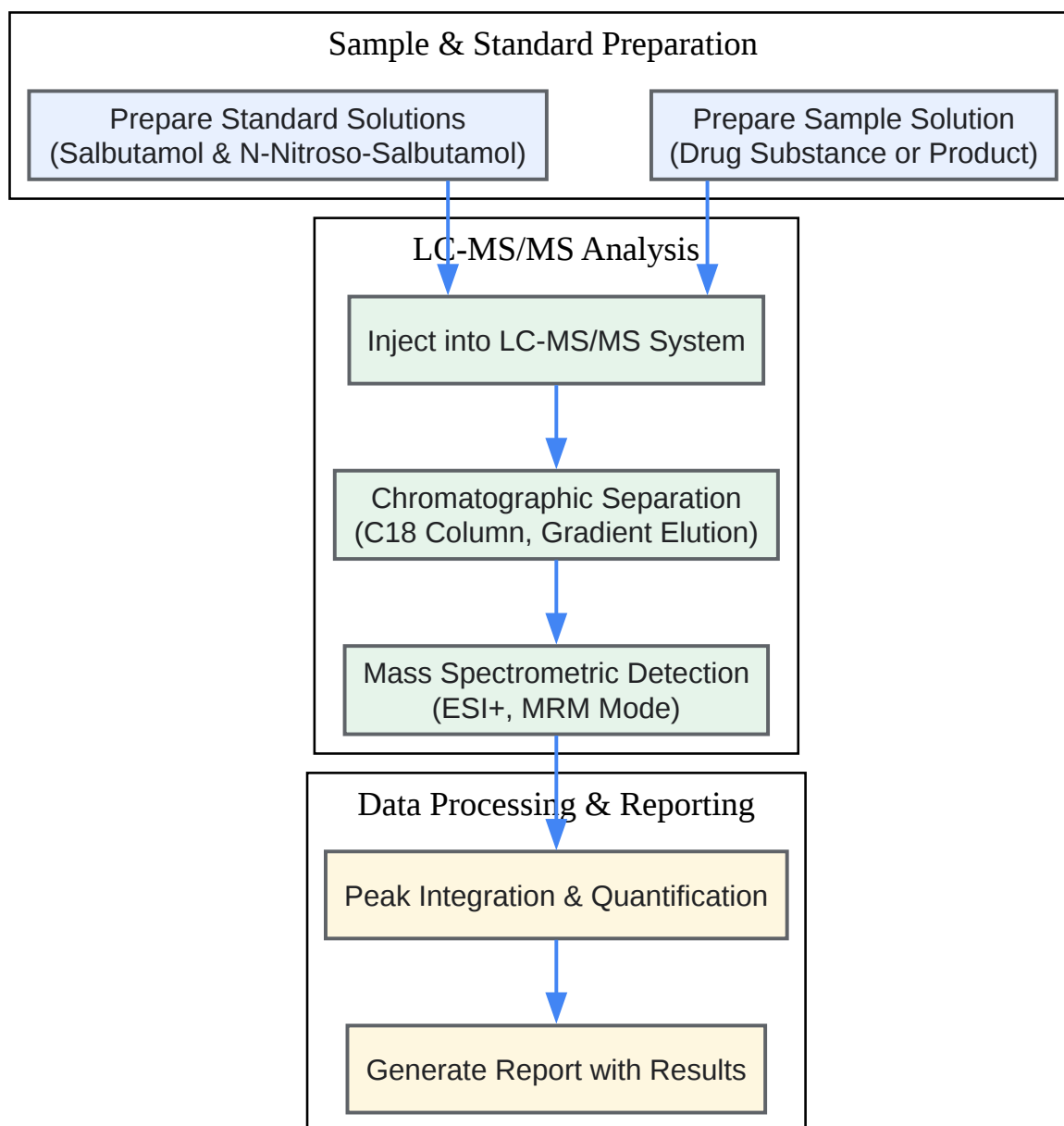
Quantitative Data

The following table summarizes the expected chromatographic and mass spectrometric data for Salbutamol and **N-Nitroso-Salbutamol** based on the provided method.

Compound	Expected Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)
Salbutamol	~ 4.5 (Estimated)	240.2	148.1
N-Nitroso-Salbutamol	~ 6.8	269.1	211.1

Note: The retention time for Salbutamol is an educated estimate based on its higher polarity compared to **N-Nitroso-Salbutamol** under reversed-phase conditions. Actual retention times may vary depending on the specific column and system used.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Note: Chromatographic Separation of Salbutamol and N-Nitroso-Salbutamol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13451198#chromatographic-separation-of-salbutamol-and-n-nitroso-salbutamol\]](https://www.benchchem.com/product/b13451198#chromatographic-separation-of-salbutamol-and-n-nitroso-salbutamol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com